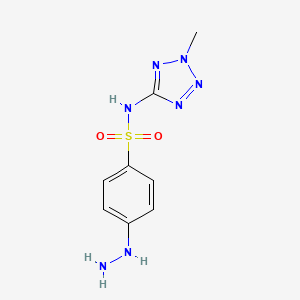

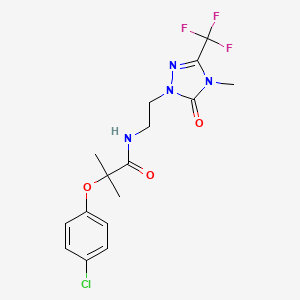

![molecular formula C15H16N4O4S B2518045 4-amino-N5-(benzo[d][1,3]dioxol-5-ylmethyl)-N3-ethylisothiazole-3,5-dicarboxamide CAS No. 1251680-31-5](/img/structure/B2518045.png)

4-amino-N5-(benzo[d][1,3]dioxol-5-ylmethyl)-N3-ethylisothiazole-3,5-dicarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of isothiazole derivatives can involve various strategies, including the use of ruthenium-catalyzed cycloaddition reactions as described in the synthesis of 5-amino-1,2,3-triazole-4-carboxylates . This method shows complete regiocontrol when aryl or alkyl azides are reacted with N-Boc-aminopropiolates or arylynamides. Similarly, the synthesis of N-aryl-3-amino-4-nitroisothiazol-5(2H)-imines involves the reaction of 3,3-diamino-2-nitrothioacrylamides with various reagents . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of isothiazole derivatives can be complex, as evidenced by the crystallographic analysis of related compounds. For instance, the crystal structure of a Schiff base derived from 4-amino-4H-1,2,4-triazole shows a dihedral angle between the triazole ring and the benzene ring, stabilized by intermolecular hydrogen bonding . Similarly, the structure of a thiazole-benzoxazole compound reveals intermolecular interactions that stabilize the crystal structure, forming parallel layers . These findings suggest that the molecular structure of the compound would likely exhibit specific geometric conformations and intermolecular interactions.

Chemical Reactions Analysis

Isothiazole derivatives can undergo various chemical reactions, including isomerization and rearrangement. For example, N-aryl-3-amino-4-nitroisothiazol-5(2H)-imines can spontaneously isomerize to benzothiazoles under certain conditions . Additionally, 4-amino-3-benzyl-1,2,3-triazole derivatives can be isomerized in hot, basic solutions to equilibrium mixtures rich in 4-benzylamino isomers, which can retrogress in hot neutral solvents . These reactions highlight the dynamic behavior of isothiazole derivatives under different conditions, which would be relevant to the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of isothiazole derivatives can be inferred from related compounds. For example, the UV spectra and ionization constants of 4-amino-3-benzyl-1,2,3-triazole derivatives provide information on their electronic properties . The crystallographic data, including space group and unit cell parameters, offer insights into the solid-state properties of these compounds . These properties are crucial for understanding the behavior of the compound in various environments and could be used to predict the properties of "4-amino-N5-(benzo[d][1,3]dioxol-5-ylmethyl)-N3-ethylisothiazole-3,5-dicarboxamide".

科学的研究の応用

Antimicrobial Activities

Some compounds synthesized from reactions involving similar complex molecules have demonstrated antimicrobial activities. For example, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives exhibited good or moderate activities against various microorganisms, highlighting their potential in developing new antimicrobial agents (Bektaş et al., 2007).

Antiviral Properties

Research into benzamide-based 5-aminopyrazoles and their derivatives has uncovered significant antiviral activities against bird flu influenza (H5N1), indicating the potential of similar compounds in antiviral drug development (Hebishy et al., 2020).

Anticancer Evaluation

Derivatives related to the chemical structure have been assessed for their anticancer properties. For instance, new 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives were screened against a panel of 60 cell lines derived from nine cancer types, revealing promising anticancer activity (Bekircan et al., 2008).

Anti-Anoxic Activity

Compounds with a thiazole core structure have shown anti-anoxic (AA) activity, which could be beneficial in treating conditions related to oxygen deprivation in the brain (Ohkubo et al., 1995).

Vascular Endothelial Growth Factor Receptor-2 Inhibition

Research on substituted benzamides has identified potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), crucial for cancer treatment due to its role in tumor angiogenesis (Borzilleri et al., 2006).

Synthesis and Application in Heterocyclic Chemistry

Several studies have focused on the synthesis of heterocyclic compounds for various applications, including pharmaceuticals and materials science. These efforts illustrate the versatility of reactions involving amino, thiazole, and benzamide groups for generating novel compounds with potential practical applications (Albert, 1973).

作用機序

Target of Action

Similar compounds have shown potent growth inhibition properties against various human cancer cell lines .

Mode of Action

It is suggested that the compound could induce apoptosis and cause both s-phase and g2/m-phase arrests in certain cell lines . This indicates that the compound might interact with its targets to disrupt the normal cell cycle, leading to cell death.

Result of Action

The result of the action of 4-amino-N5-(benzo[d][1,3]dioxol-5-ylmethyl)-N3-ethylisothiazole-3,5-dicarboxamide is the inhibition of cell growth, potentially leading to cell death . This is suggested by the compound’s ability to induce apoptosis and cause cell cycle arrest in certain cell lines .

特性

IUPAC Name |

4-amino-5-N-(1,3-benzodioxol-5-ylmethyl)-3-N-ethyl-1,2-thiazole-3,5-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O4S/c1-2-17-14(20)12-11(16)13(24-19-12)15(21)18-6-8-3-4-9-10(5-8)23-7-22-9/h3-5H,2,6-7,16H2,1H3,(H,17,20)(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYXDJUQGYQIKKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=NSC(=C1N)C(=O)NCC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N5-(benzo[d][1,3]dioxol-5-ylmethyl)-N3-ethylisothiazole-3,5-dicarboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-Fluorophenyl)-2-methyl-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]pyrazole-3-carboxamide](/img/structure/B2517970.png)

![3-((4-methyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2517972.png)

![2,5-dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2517975.png)

![2-Methyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B2517977.png)

![3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2517983.png)

![N-(4-isopropylphenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2517984.png)

![N-(2-Pyrazol-1-yl-2-thiophen-3-ylethyl)pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2517985.png)